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Compound of Interest

Compound Name: Suberic acid

Cat. No.: B7766589

Audience: Researchers, scientists, and drug development professionals.

Introduction

Suberic acid (octanedioic acid) is a dicarboxylic acid with applications in the synthesis of
polymers, plastics, and pharmaceuticals. Its chemical structure and purity are critical for these
applications, and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical
technique for its characterization. This document provides detailed *H and 3C NMR spectral
data and a standard protocol for the analysis of suberic acid.

Chemical Structure

Figure 1. Chemical structure of Suberic Acid (CsH140a4).

'H and **C NMR Spectral Data

The following tables summarize the *H and 3C NMR chemical shifts for suberic acid, providing
a reference for its identification and characterization.

'H NMR Spectral Data

The proton NMR spectrum of suberic acid is characterized by three main signals
corresponding to the different methylene groups in the aliphatic chain.
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Chemical Shift . .
Protons Multiplicity Integration
(ppm)
H-2, H-7 2.163 Triplet 4H
H-3, H-6 1.538 Quintet 4H
H-4, H-5 1.296 Multiplet 4H

Solvent: D20, Temperature: 298K, Instrument: 500 MHz. Data sourced from BMRB.[1]

3C NMR Spectral Data

The carbon NMR spectrum of suberic acid shows four distinct signals, consistent with its
symmetrical structure.

Carbon Chemical Shift (ppm)
C-1,C-8 187.021

C-2,C-7 40.34

C-3,C-6 31.242

C-4,C-5 28.53

Solvent: D20, Temperature: 298K, Instrument: 500 MHz. Data sourced from BMRB.[1]

Experimental Protocol: NMR Analysis of Suberic
Acid

This section outlines a standard operating procedure for acquiring high-quality *H and 3C NMR
spectra of suberic acid.

Materials and Equipment

e Suberic acid sample

o Deuterated solvent (e.g., D20, DMSO-ds)
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e NMR tubes (5 mm)
e Pipettes and vials

* NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation

o Weighing: Accurately weigh approximately 5-10 mg of the suberic acid sample.

 Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean
vial. Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

o Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

o Labeling: Properly label the NMR tube with the sample identification.

NMR Data Acquisition

e Instrument Setup:
o Insert the NMR tube into the spectrometer.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.
o Tune and match the probe for the desired nuclei (*H and *3C).
¢ H NMR Experiment:
o Load standard proton acquisition parameters.
o Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
o Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

o Acquire the Free Induction Decay (FID).
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e 13C NMR Experiment:

o

Load standard carbon acquisition parameters (e.g., with proton decoupling).

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

[¢]

[¢]

Set an appropriate relaxation delay (e.g., 2 seconds).

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (this will be
significantly higher than for *H NMR).

[e]

[e]

Acquire the FID.

Data Processing

e Apply a Fourier transform to the acquired FIDs for both *H and *3C spectra.

Phase correct the spectra.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., DSS).

Integrate the peaks in the *H spectrum.

Perform peak picking to identify the chemical shifts in both spectra.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the NMR analysis process.
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Caption: Workflow for NMR analysis of suberic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7766589?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7766589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

